An In-depth Technical Guide to 2-Amino-3,5-dinitrophenylamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Amino-3,5-dinitrophenylamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dinitrophenylamine, systematically known as 3,5-dinitrobenzene-1,2-diamine, is an aromatic organic compound with the chemical formula C₆H₆N₄O₄. This molecule features a benzene ring substituted with two amino groups (-NH₂) at adjacent (ortho) positions and two nitro groups (-NO₂) at the 3 and 5 positions. The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic core imparts a unique electronic nature to the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical structure, physical properties, and a detailed synthesis protocol.
Chemical Structure and Identification
The structural arrangement of 2-Amino-3,5-dinitrophenylamine, with its vicinal diamine and meta-dinitro functionalities, is a key determinant of its chemical behavior. The IUPAC name for this compound is 3,5-dinitrobenzene-1,2-diamine.
| Identifier | Value |
| IUPAC Name | 3,5-dinitrobenzene-1,2-diamine[1] |
| Synonyms | 2-Amino-3,5-dinitrophenylamine, 3,5-Dinitro-1,2-phenylenediamine, 1,2-Diamino-3,5-dinitrobenzene[1] |
| CAS Number | 3694-51-7[1] |
| Molecular Formula | C₆H₆N₄O₄[1] |
| Molecular Weight | 198.14 g/mol [1] |
| Canonical SMILES | C1=C(C(=C(C=C1[O-])N)[O-])N |
| InChI Key | JMGGTZMFWKWZSJ-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical properties of 2-Amino-3,5-dinitrophenylamine are influenced by the strong intermolecular hydrogen bonding afforded by the amino and nitro groups, as well as the overall polarity of the molecule.
| Property | Value | Source |
| Appearance | Red needles | [1] |
| Melting Point | 214-217 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Recrystallized from acetic acid[1] | |
| Density | Data not available |
Synthesis of 3,5-Dinitro-o-phenylenediamine
A documented method for the synthesis of 3,5-dinitro-o-phenylenediamine involves the reduction of 4,6-dinitrobenzofuroxan.[1] A more accessible route, however, starts from the nitration of 2,1,3-benzoselenadiazole, followed by reduction.[1]
Experimental Protocol: Synthesis via Reduction of 4,6-Dinitro-2,1,3-benzoselenadiazole
This protocol is based on a literature procedure and should be performed by trained chemists with appropriate safety precautions.[1]
Materials:
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4,6-Dinitro-2,1,3-benzoselenadiazole
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Hydriodic acid (54%)
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Acetic acid
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Sodium hydrogen sulfite
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Sodium hydroxide solution (30%)
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Deionized water
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating and stirring apparatus
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Filtration apparatus
Procedure:
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To a solution of 4,6-dinitro-2,1,3-benzoselenadiazole (6.83 g) in a suitable reaction flask, add 54% hydriodic acid (63 mL).
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Heat the reaction mixture at 50 °C for 10 hours with continuous stirring.
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After cooling the mixture, add a solution of sodium hydrogen sulfite to quench any remaining iodine.
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Basify the mixture with a 30% sodium hydroxide solution to precipitate the crude product.
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Filter the dark red precipitate, wash thoroughly with water, and dry.
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Recrystallize the crude product from acetic acid to yield pure 3,5-dinitro-o-phenylenediamine as red needles.
Yield: Approximately 77%[1]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 3,5-Dinitro-o-phenylenediamine.
Reactivity and Potential Applications
The chemical reactivity of 2-Amino-3,5-dinitrophenylamine is characterized by the interplay of its functional groups. The ortho-diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, through condensation reactions with carboxylic acids or 1,2-dicarbonyl compounds, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
The nitro groups strongly deactivate the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of a nitro group under specific conditions. The amino groups can undergo typical reactions such as acylation and alkylation.
While specific applications for 2-Amino-3,5-dinitrophenylamine are not extensively documented in readily available literature, its structural motifs suggest its potential utility as:
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A monomer for the synthesis of high-performance polymers with enhanced thermal stability.
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A building block for the development of novel dyes and pigments.
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An intermediate in the synthesis of energetic materials.
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A scaffold for the design of new pharmaceutical agents.
Spectral Data
Detailed experimental spectral data for 2-Amino-3,5-dinitrophenylamine is not widely available in public databases. However, based on the structure, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the amino and nitro substituents.
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¹³C NMR: The carbon NMR spectrum would exhibit signals for the six aromatic carbons. The carbons bearing the nitro groups would be significantly deshielded (downfield shift), while those attached to the amino groups would be shielded (upfield shift).
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IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching of the primary amines (typically in the 3300-3500 cm⁻¹ region), N-O stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.14 g/mol ). Fragmentation patterns would likely involve the loss of nitro groups and other characteristic cleavages.
Safety and Handling
As with all dinitroaromatic compounds, 2-Amino-3,5-dinitrophenylamine should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Dinitro compounds can be toxic and may be absorbed through the skin. They should also be considered as potentially explosive, especially when heated or subjected to shock, although specific data for this compound is not available. It is crucial to consult a comprehensive Safety Data Sheet (SDS) for detailed handling and disposal information before use.
Conclusion
2-Amino-3,5-dinitrophenylamine is a fascinating molecule with a rich chemical functionality that makes it a valuable building block for synthetic chemists. While detailed characterization and application data are somewhat limited in the public domain, the foundational information on its structure, properties, and a viable synthetic route provided in this guide serves as a solid starting point for researchers interested in exploring the potential of this compound in their respective fields. Further research into its reactivity, spectral properties, and applications is warranted to fully unlock its scientific potential.
References
- Boyer, J. H., & Schoen, W. (1965). 3-Nitro-o-phenylenediamines: a New Route. Journal of the Chemical Society, 942.
